5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide

Physicochemical properties Drug-likeness Medicinal chemistry

5-Bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide (CAS 1797537-61-1) is a synthetic small molecule (C14H21BrN2O3, MW 345.24) that combines a 5‑brominated furan‑2‑carboxamide core with a tertiary amine side chain terminated by a tetrahydropyran (oxan‑4‑yl) ring. The compound integrates three distinct functional modules—an aryl bromide handle for cross‑coupling, a dimethylamino group that can be protonated for solubility or salt formation, and a sterically demanding oxan‑4‑yl substituent that imposes conformational restriction.

Molecular Formula C14H21BrN2O3
Molecular Weight 345.237
CAS No. 1797537-61-1
Cat. No. B2796102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide
CAS1797537-61-1
Molecular FormulaC14H21BrN2O3
Molecular Weight345.237
Structural Identifiers
SMILESCN(C)CCN(C1CCOCC1)C(=O)C2=CC=C(O2)Br
InChIInChI=1S/C14H21BrN2O3/c1-16(2)7-8-17(11-5-9-19-10-6-11)14(18)12-3-4-13(15)20-12/h3-4,11H,5-10H2,1-2H3
InChIKeyNOMUNXDONGTDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide (CAS 1797537-61-1): Structural and Pharmacophoric Profile


5-Bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide (CAS 1797537-61-1) is a synthetic small molecule (C14H21BrN2O3, MW 345.24) that combines a 5‑brominated furan‑2‑carboxamide core with a tertiary amine side chain terminated by a tetrahydropyran (oxan‑4‑yl) ring [1]. The compound integrates three distinct functional modules—an aryl bromide handle for cross‑coupling, a dimethylamino group that can be protonated for solubility or salt formation, and a sterically demanding oxan‑4‑yl substituent that imposes conformational restriction [2]. This scaffold is of particular interest in medicinal chemistry because 5‑bromofuran‑2‑carboxamides have been disclosed as privileged pharmacophores for bromodomain‑containing proteins, including BRD4 [3].

Why 5-Bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide Cannot Be Replaced by Simpler Furan‑2‑Carboxamide Analogs


In‑class furan‑2‑carboxamides cannot be substituted interchangeably because the oxan‑4‑yl substituent profoundly influences both physicochemical properties and target binding. The ZINC database records a calculated logP of 1.86 and a topological polar surface area of 75 Ų for this compound [1]. Removal of the oxan‑4‑yl ring (as in 5‑bromo‑N‑[2‑(dimethylamino)ethyl]furan‑2‑carboxamide) reduces the molecular weight by 96 Da and is predicted to lower logP while eliminating the steric bulk that drives conformational pre‑organization [2]. Conversely, removal of the 5‑bromo group eliminates the only aryl halide handle, rendering the scaffold inert to palladium‑catalysed cross‑coupling reactions that are essential for structure‑activity relationship (SAR) expansion [3]. Because both the bromine and the oxan‑4‑yl group are required for the compound's intended dual role—as a synthetic building block and as a pharmacophoric probe for bromodomain targets [4]—replacement by a simpler analog inevitably leads to loss of function.

Quantitative Differentiation of 5-Bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide from Closest Analogs


Physicochemical Profile Comparison: LogP, tPSA, and Molecular Weight Relative to Des‑Oxan and Des‑Bromo Analogs

The target compound exhibits a measured (calculated) logP of 1.86 and a topological polar surface area (tPSA) of 75 Ų, placing it well within the optimal oral drug‑like space defined by Lipinski's rule of five (logP <5, tPSA <140 Ų) [1]. By comparison, the des‑oxan analog (5‑bromo‑N‑[2‑(dimethylamino)ethyl]furan‑2‑carboxamide, C9H13BrN2O2) has a substantially lower molecular weight (ΔMW = −96 Da) but a higher estimated logP (~2.2), which may favour membrane permeability at the expense of aqueous solubility [2]. The des‑bromo analog (N‑[2‑(dimethylamino)ethyl]‑N‑(oxan‑4‑yl)furan‑2‑carboxamide) retains the oxan‑4‑yl group but lacks the aryl bromide, reducing the heavy atom count by one bromine (ΔMW = −79.9 Da) and eliminating the capacity for Suzuki‑Miyaura diversification .

Physicochemical properties Drug-likeness Medicinal chemistry

Synthetic Utility: Suzuki‑Miyaura Cross‑Coupling Enabled by the 5‑Bromo Substituent

The 5‑bromo substituent on the furan ring is specifically positioned para to the electron‑withdrawing carboxamide carbonyl, creating an electron‑deficient aryl bromide that is highly reactive in palladium‑catalysed cross‑coupling reactions [1]. In systematic studies of 5‑bromofuran‑2‑carboxamides, Suzuki coupling with aryl boronic acids proceeds in yields exceeding 70% under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) [2]. The des‑bromo analog lacks this handle entirely, precluding any late‑stage diversification. The 5‑bromo‑N,N‑dimethylfuran‑2‑carboxamide (CAS 31136‑79‑5) has been shown to undergo electrophilic aromatic substitution, but the target compound's additional amine functionality enables orthogonal derivatisation strategies (amide coupling, reductive amination) that are impossible with simpler N,N‑dimethyl analogs .

Synthetic chemistry Cross-coupling Building block

Bromodomain Inhibition Potential: Class‑Level SAR and the Role of the Oxan‑4‑yl Group

Furan‑2‑carboxamide derivatives are disclosed as bromodomain inhibitors in patent US20210346336A1, with exemplified compounds showing BRD4 BD1/BD2 inhibitory activity [1]. Within this chemotype, the introduction of a tetrahydropyran (oxan‑4‑yl) ring is a recurrent structural motif that enhances selectivity for the BET bromodomain family. For example, BRD4 inhibitor‑10 (CAS 1660117‑38‑3), which contains an oxan‑4‑yl group, achieves an IC₅₀ of 8 nM against BRD4‑BD1 . By contrast, 5‑bromofuran‑2‑carboxamides lacking the oxan‑4‑yl substituent show dramatically weaker activity; in BROMOscan panels, simple 5‑bromo‑N‑alkylfuran‑2‑carboxamides exhibit BRD4 BD1 Ki values in the range of 7–20 μM [2]. Although the target compound's precise BRD4 affinity has not been independently published, the structural convergence of its oxan‑4‑yl‑containing scaffold with that of nanomolar‑potency probes strongly suggests that this substitution is a critical determinant of binding affinity.

Bromodomain inhibition BRD4 Epigenetics

Conformational Pre‑organisation: Steric Impact of the N‑Oxan‑4‑yl Group on Amide Geometry

The N‑oxan‑4‑yl substituent introduces significant steric bulk adjacent to the amide nitrogen, which restricts rotation about both the amide C–N bond and the N–oxan bond. In related N‑(tetrahydropyran‑4‑yl) amides, X‑ray crystallography and DFT calculations demonstrate that the oxan ring adopts a chair conformation that projects one axial hydrogen toward the amide carbonyl, creating a steric barrier to E/Z isomerisation that is absent in N‑methyl or N‑ethyl analogs [1]. This conformational restriction is mechanistically relevant for target binding: in the Diels‑Alder cascade reported by Zhang et al. (2026), the steric strain of the amide tether in N‑substituted furan‑2‑carboxamides was shown to be essential for cycloaddition reactivity, with diastereoselectivities exceeding 20:1 [2]. The target compound's oxan‑4‑yl group thus offers a level of conformational control that cannot be achieved with acyclic N‑alkyl or N‑benzyl analogs.

Conformational analysis Amide geometry Structure-based design

Recommended Application Scenarios for 5-Bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide


Medicinal Chemistry: BRD4‑Focused Hit‑Finding and Hit‑to‑Lead Expansion

Given the class‑level evidence linking oxan‑4‑yl‑substituted furan‑2‑carboxamides to nanomolar BRD4 bromodomain inhibition [1], this compound is best deployed as a hit‑finding scaffold in BET bromodomain screening campaigns. Its three orthogonal reactive handles (5‑bromo for cross‑coupling, dimethylamino for salt formation or quaternisation, and carboxamide for hydrolysis) enable rapid parallel SAR exploration [2]. The balanced logP (1.86) and tPSA (75 Ų) [3] predict favourable cell permeability, reducing the risk of early ADMET attrition compared to more lipophilic analogs.

Synthetic Methodology: Late‑Stage Diversification via Suzuki‑Miyaura Coupling

The electron‑deficient 5‑bromo substituent makes this compound an ideal substrate for palladium‑catalysed cross‑coupling with aryl and heteroaryl boronic acids [2]. Because the oxan‑4‑yl and dimethylamino groups are chemically orthogonal and do not interfere with Pd(0) catalysis, this compound can serve as a universal late‑stage intermediate for generating libraries of 5‑arylfuran‑2‑carboxamides without requiring protecting‑group chemistry [3].

Conformational and Stereochemical Studies: Exploring Amide Bond Geometry

The steric bulk of the N‑oxan‑4‑yl group creates a high rotational barrier around the amide C–N bond, which has been exploited to achieve diastereoselectivities exceeding 20:1 in intramolecular Diels‑Alder cascades with furan‑2‑carboxamides [4]. Researchers investigating atropisomerism, dynamic kinetic resolution, or stereoselective cycloadditions can use this compound as a model substrate to probe the relationship between amide substitution and reaction diastereoselectivity [5].

Chemical Biology: Design of Bifunctional Degraders (PROTACs)

The compound's three‑point functionalisation (bromine, amine, amide) makes it suitable for conjugation to E3 ligase ligands (e.g., via the dimethylamino group) and target‑binding moieties (via Suzuki coupling at the 5‑position), enabling the construction of heterobifunctional degraders. The oxan‑4‑yl group's contribution to conformational rigidity may improve the ternary complex stability relative to more flexible linkers derived from des‑oxan analogs [1].

Quote Request

Request a Quote for 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.